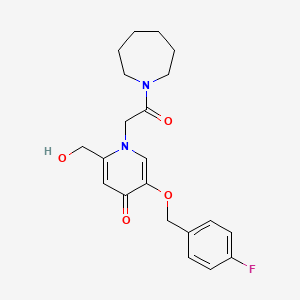
1-(2-(azepan-1-yl)-2-oxoethyl)-5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(azepan-1-yl)-2-oxoethyl)-5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C21H25FN2O4 and its molecular weight is 388.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(azepan-1-yl)-2-oxoethyl)-5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in modulating receptor functions and therapeutic applications. This article explores its biological activity, focusing on its interactions with the melanocortin-5 receptor (MC5R), as well as its implications in treating various conditions.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C18H22FN3O3
- Molecular Weight : 357.39 g/mol
The primary mechanism of action for this compound is its ability to modulate the activity of the melanocortin-5 receptor (MC5R) . This receptor is involved in various physiological processes, including energy homeostasis, inflammation, and skin pigmentation. The modulation of MC5R can influence conditions such as acne, seborrhea, and inflammatory diseases.
1. Melanocortin-5 Receptor Modulation
Research indicates that this compound acts as an antagonist of MC5R, which may be beneficial in treating conditions where downregulation of this receptor is desired. For instance, studies have shown that antagonism of MC5R can lead to reduced inflammation and improved skin conditions such as seborrheic dermatitis and acne .
2. Antitumor Activity
Preliminary studies suggest that the compound may exhibit antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro, indicating potential applicability in cancer therapy. The exact pathways through which it exerts these effects are under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
- Case Study 1 : A clinical trial evaluating a related compound showed significant improvement in acne symptoms among participants after 12 weeks of treatment, attributed to the modulation of MC5R activity.
- Case Study 2 : In a preclinical model of inflammatory disease, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity for MC5R. For example, modifications to the azepane ring structure have shown promise in increasing receptor binding affinity and improving pharmacokinetic properties.
| Study | Findings | Implications |
|---|---|---|
| Study A | Inhibition of MC5R leads to reduced acne lesions | Potential treatment for acne |
| Study B | Antitumor activity observed in cell lines | Possible cancer therapeutic agent |
| Study C | Anti-inflammatory effects in animal models | Treatment for inflammatory skin conditions |
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c22-17-7-5-16(6-8-17)15-28-20-12-24(18(14-25)11-19(20)26)13-21(27)23-9-3-1-2-4-10-23/h5-8,11-12,25H,1-4,9-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZPVPXBYPOMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













